molecular formula C21H20F3N3O B2887135 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034292-49-2

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2887135
CAS RN: 2034292-49-2
M. Wt: 387.406
InChI Key: WFGDRHNOQKVFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, commonly known as DPEP, is a synthetic compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of dipeptidase-1, an enzyme that plays a critical role in the metabolism of neuropeptides and peptide hormones. The inhibition of dipeptidase-1 by DPEP has been shown to have several potential applications in scientific research, including in the study of neuropeptide signaling pathways and the development of novel therapeutics.

Scientific Research Applications

Chemical Synthesis and Characterization

Research studies have demonstrated the role of pyrazole derivatives in chemical synthesis, offering insights into their reaction mechanisms and structural analysis. For instance, Ledenyova et al. (2018) explored the unexpected reaction mechanisms involving pyrazolo[5,1-c][1,2,4]triazine derivatives, highlighting the ANRORC rearrangement and its implications for synthesizing complex molecules (Ledenyova et al., 2018). This research underlines the versatility of pyrazole compounds in synthetic chemistry, offering pathways to novel chemical entities.

Biological Evaluation and Medicinal Chemistry

Pyrazole derivatives have been extensively studied for their biological applications, particularly in the context of drug design and pharmacological activity. Saeed et al. (2015) synthesized a series of benzamide derivatives to explore their potential biological applications, including their inhibitory activity against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, demonstrating their relevance in medicinal chemistry (Saeed et al., 2015). Such studies underscore the therapeutic potential of pyrazole derivatives, fostering further exploration into their utility in drug development.

Antiviral and Anticancer Activity

Further illustrating the versatility of pyrazole derivatives, Hebishy et al. (2020) investigated the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which exhibited significant anti-influenza A virus activity. This study highlights the potential of pyrazole derivatives as antiviral agents, especially against the H5N1 subtype, suggesting a promising area for the development of new antiviral drugs (Hebishy et al., 2020).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O/c1-14-19(16-8-4-3-5-9-16)15(2)27(26-14)13-12-25-20(28)17-10-6-7-11-18(17)21(22,23)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGDRHNOQKVFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

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